(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine derivative characterized by the presence of a pyrrolidine ring substituted with an isopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which provides a variety of cyclic amines in good to excellent yields . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale synthesis using similar catalytic methods, with optimization for yield and purity. The use of chiral catalysts and enantioselective reactions is crucial to ensure the production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the amine site.
Scientific Research Applications
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and as a chiral auxiliary in asymmetric synthesis.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of (S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or modulator of target proteins, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic amine with a similar ring structure but lacking the isopropyl and trifluoromethyl groups.
N-methylpyrrolidine: A derivative with a methyl group instead of the isopropyl group.
Trifluoromethylpyrrolidine: A compound with only the trifluoromethyl group attached to the pyrrolidine ring.
Uniqueness
(S)-1-isopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of the isopropyl and trifluoromethyl groups, which enhance its steric and electronic properties. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H15F3N2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
(3S)-1-propan-2-yl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15F3N2/c1-6(2)13-4-3-7(5-13)12-8(9,10)11/h6-7,12H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
UJLYFPPSDRYHOC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)NC(F)(F)F |
Canonical SMILES |
CC(C)N1CCC(C1)NC(F)(F)F |
Origin of Product |
United States |
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